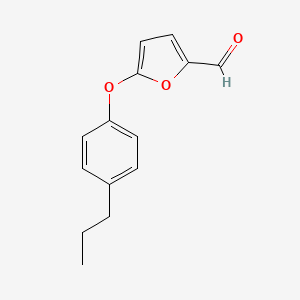

5-(4-Propylphenoxy)furan-2-carbaldehyde

説明

5-(4-Propylphenoxy)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative substituted with a 4-propylphenoxy group at the 5-position of the furan ring. While direct thermodynamic or synthetic data for this compound are absent in the literature reviewed, its structural analogs (e.g., nitrophenyl-, halophenyl-, and methoxyphenyl-substituted furan-2-carbaldehydes) provide a basis for inferring its properties.

特性

分子式 |

C14H14O3 |

|---|---|

分子量 |

230.26 g/mol |

IUPAC名 |

5-(4-propylphenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C14H14O3/c1-2-3-11-4-6-12(7-5-11)16-14-9-8-13(10-15)17-14/h4-10H,2-3H2,1H3 |

InChIキー |

STOFUIGUIDUKEH-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC=C(C=C1)OC2=CC=C(O2)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propylphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of 5-(4-Propylphenoxy)furan-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(4-Propylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and other electrophiles in the presence of catalysts or under specific conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated furan derivatives.

科学的研究の応用

Medicinal Chemistry Applications

The pharmacological properties of compounds containing the furan moiety have been extensively studied. 5-(4-Propylphenoxy)furan-2-carbaldehyde, like other furan derivatives, shows promise in medicinal applications due to its potential biological activities.

Antimicrobial Properties

Research indicates that furan derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth, making them candidates for developing new antibiotics . The incorporation of propylphenoxy groups may enhance this activity through improved lipophilicity and membrane penetration.

Antitumor Activity

Furan-containing compounds have also been investigated for their antitumor properties. A study highlighted the synthesis of various furan derivatives that demonstrated cytotoxic effects on cancer cell lines . The structural modifications in 5-(4-Propylphenoxy)furan-2-carbaldehyde could be optimized to enhance its efficacy against specific tumors.

Materials Science Applications

In materials science, 5-(4-Propylphenoxy)furan-2-carbaldehyde can be utilized as a building block for synthesizing advanced materials, particularly in polymer chemistry.

Polymer Synthesis

The compound can serve as a monomer in the production of polymers with tailored properties. Its ability to participate in polymerization reactions allows for the development of materials with specific thermal and mechanical characteristics. For example, furan-based polymers have been shown to possess excellent thermal stability and mechanical strength, making them suitable for high-performance applications .

Composite Materials

Furan derivatives are also employed in creating composite materials. The integration of 5-(4-Propylphenoxy)furan-2-carbaldehyde into resin systems can improve the overall performance of composite materials used in aerospace and automotive industries due to their lightweight and high-strength properties .

Cosmetic Formulations

The cosmetic industry is increasingly exploring the use of furan derivatives due to their beneficial properties in formulations.

Skin Care Products

5-(4-Propylphenoxy)furan-2-carbaldehyde has potential applications in skin care formulations due to its antioxidant properties. Antioxidants are crucial in protecting skin from oxidative stress caused by environmental factors . Formulations incorporating this compound may enhance skin hydration and provide anti-aging benefits.

Fragrance and Aroma

The compound's unique aromatic profile makes it suitable for use as a fragrance component in cosmetic products. Its incorporation can enhance the sensory experience of personal care items while also providing functional benefits such as skin conditioning .

Case Studies and Data Tables

Below is a summary table highlighting key studies on the applications of 5-(4-Propylphenoxy)furan-2-carbaldehyde:

作用機序

The mechanism of action of 5-(4-Propylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .

類似化合物との比較

生物活性

5-(4-Propylphenoxy)furan-2-carbaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-(4-Propylphenoxy)furan-2-carbaldehyde has the following molecular formula:

- Molecular Formula : C12H12O2

- Molecular Weight : 188.22 g/mol

The compound features a furan ring substituted with a propylphenoxy group, which is believed to influence its biological activity.

The biological activity of 5-(4-Propylphenoxy)furan-2-carbaldehyde is primarily attributed to its interactions with various enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered metabolic pathways and increased bioavailability of certain drugs.

- Cell Signaling Modulation : It affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can influence gene expression and cellular metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(4-Propylphenoxy)furan-2-carbaldehyde. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma). The compound exhibited an IC50 value indicating effective concentration levels for reducing cell viability:

| Cell Line | IC50 (μM) | Cell Viability (%) at 20 μg/mL |

|---|---|---|

| HepG2 | 15.50 | 33.29 |

| MCF-7 | 18.00 | 41.81 |

| Huh-7 | 17.00 | 45.09 |

These results suggest that the compound may serve as a lead for the development of new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, 5-(4-Propylphenoxy)furan-2-carbaldehyde has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Bacillus cereus | 300 |

These findings indicate that the compound could be explored further as an antimicrobial agent .

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted on HepG2 cells revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, highlighting its potential as an anticancer agent.

- Antimicrobial Screening : In a comparative study against standard antibiotics, 5-(4-Propylphenoxy)furan-2-carbaldehyde showed superior activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。